molecular formula C16H9BrCl2O2 B2584797 (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone CAS No. 303145-30-4

(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B2584797
CAS No.: 303145-30-4
M. Wt: 384.05
InChI Key: WFJXGULLLXDFRX-UHFFFAOYSA-N
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Description

“(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound . It has been mentioned in the context of various research studies .

Scientific Research Applications

Antimicrobial Activity

  • Benzofuran derivatives, including variants of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, have been synthesized and demonstrated significant antimicrobial properties. These compounds have shown notable effectiveness against yeasts like Cryptococcus neoformans and Candida albicans, with some derivatives exhibiting significant activity in low microgram/mL range (Omolo et al., 2011).

Synthesis and Characterization

  • The synthesis of various benzofuran derivatives has been a focus of research, with methods such as Knoevenagel condensation being employed. These synthesized compounds, including this compound and its derivatives, have been characterized using spectroscopic techniques and evaluated for their potential applications, notably in antimicrobial activity (Kenchappa et al., 2016).

Antioxidant Properties

  • Compounds structurally related to this compound have been synthesized and assessed for their antioxidant properties. These studies reveal that some synthesized bromophenols exhibit effective inhibitory activity against human cytosolic carbonic anhydrase II, indicating potential as drug candidates for various disorders (Balaydın et al., 2012).

Inhibitory Effects on β-Amyloid Aggregation

  • Certain benzofuran derivatives have been identified as potent inhibitors of β-amyloid aggregation, a key factor in the development of Alzheimer's disease. Syntheses of these compounds, including variants of this compound, are aimed at developing therapeutic agents to combat neurodegenerative conditions (Choi et al., 2003).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” and similar compounds may have potential applications in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to target extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .

Mode of Action

The exact mode of action of This compound It is likely that the compound interacts with its targets, possibly through binding interactions , leading to changes in the cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been shown to have significant cell growth inhibitory effects .

Properties

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJXGULLLXDFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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